molecular formula C9H12O4 B13840523 4-Methylcyclohexene-1,2-dicarboxylic

4-Methylcyclohexene-1,2-dicarboxylic

Cat. No.: B13840523
M. Wt: 184.19 g/mol
InChI Key: WJHYLPADRKEKNI-UHFFFAOYSA-N
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Description

4-Methylcyclohexene-1,2-dicarboxylic acid is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclohexene, featuring a methyl group and two carboxylic acid groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which is then hydrolyzed to produce the desired acid . The reaction typically requires moderate temperatures and can be catalyzed by acids or bases.

Industrial Production Methods

In industrial settings, the production of this compound acid may involve large-scale Diels-Alder reactions followed by hydrolysis. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under various conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methylcyclohexene-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-methylcyclohexene-1,2-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexene ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Properties

IUPAC Name

4-methylcyclohexene-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHYLPADRKEKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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